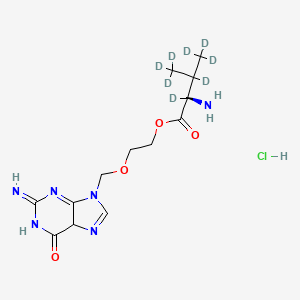
Orphenadrine-d3 Citrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orphenadrine-d3 Citrate Salt is a deuterated form of Orphenadrine Citrate, a centrally acting skeletal muscle relaxant and antihistaminic agent. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine-d3 Citrate Salt involves the deuteration of Orphenadrine, which is achieved by substituting hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: Orphenadrine-d3 Citrate Salt undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Orphenadrine-d3 Citrate Salt is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Orphenadrine in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and NMR spectroscopy.
Biological Research: Used to study the interactions of Orphenadrine with various biological targets.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action
Mécanisme D'action
Orphenadrine-d3 Citrate Salt exerts its effects primarily through its action as a muscarinic antagonist. It binds to and inhibits histamine H1 receptors and NMDA receptors, thereby reducing muscle spasms and providing analgesic effects. The compound also exhibits anticholinergic properties, which contribute to its muscle relaxant effects .
Comparaison Avec Des Composés Similaires
Diphenhydramine: An antihistamine with similar central and peripheral effects.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: Orphenadrine-d3 Citrate Salt is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .
Propriétés
Numéro CAS |
1185011-75-9 |
|---|---|
Formule moléculaire |
C18H20D3NO |
Poids moléculaire |
272.41 |
Apparence |
Off-White to Pale Yellow Solid |
melting_point |
88-92 °C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
4682-36-4 (unlabelled) |
Synonymes |
N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt |
Étiquette |
Orphenadrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Erythromycin-[13C,d3]](/img/structure/B602456.png)
